5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione
Description
Properties
CAS No. |
54743-30-5 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
5-phenyl-5-pyridin-4-ylimidazolidine-2,4-dione |
InChI |
InChI=1S/C14H11N3O2/c18-12-14(17-13(19)16-12,10-4-2-1-3-5-10)11-6-8-15-9-7-11/h1-9H,(H2,16,17,18,19) |
InChI Key |
VYUUHZBFLMZUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with pyridine-4-carboxylic acid, followed by cyclization with urea or its derivatives. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Calculated based on empirical formula (C₁₄H₁₁N₃O₂).
Key Observations :
- Electron-Withdrawing Groups : Fluorine substitution (e.g., 4-fluorophenyl) enhances metabolic stability and crystallinity, as seen in 5-(4-fluorophenyl) derivatives .
- Conjugation Effects : Unsaturated spacers (e.g., allylidene in ) induce bathochromic shifts in UV absorption, comparable to avobenzone (λmax ~350 nm) .
Biological Activity
5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione is a compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SARs) of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the condensation of appropriate amines with cyclic imides. The compound's structure has been confirmed through various spectroscopic techniques, including FTIR and NMR, as well as X-ray crystallography, which elucidates its three-dimensional conformation and intermolecular interactions .
Antimicrobial Properties
A significant body of research has focused on the antimicrobial activity of this compound derivatives. Studies have demonstrated that these compounds exhibit potent activity against various pathogenic microorganisms. For instance:
- Antibacterial Activity : The compound has shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 31.25 μg/mL for certain derivatives .
- Antifungal Activity : In addition to antibacterial properties, derivatives have also been evaluated for antifungal activity against Candida albicans and Aspergillus niger, showing promising results in zone of inhibition assays .
Anticancer Activity
Recent studies have explored the potential anticancer effects of this compound. Research indicates that certain derivatives can inhibit tumor growth by targeting multidrug resistance mechanisms in cancer cells. For example:
- Inhibition of Tumor Multidrug Resistance : Some derivatives have been identified as potent inhibitors of tumor multidrug resistance in T-lymphoma cells. This suggests that they may enhance the efficacy of existing chemotherapeutic agents by overcoming resistance mechanisms .
Structure-Activity Relationships (SARs)
Understanding the SARs of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Effects : The presence and position of substituents on the phenyl and pyridine rings significantly influence the compound's biological activity. For instance, electron-donating groups tend to enhance antimicrobial potency.
- Molecular Docking Studies : Computational studies have provided insights into how these compounds interact with biological targets at a molecular level, helping to predict their efficacy and optimize lead compounds for further development .
Case Studies
Several case studies illustrate the biological potential of this compound:
- Antimicrobial Evaluation : A study conducted by Bapna et al. demonstrated that specific derivatives exhibited MIC values comparable to standard antibiotics like chloramphenicol against resistant bacterial strains .
- Anticancer Mechanism Exploration : Research highlighted in a recent publication discussed how certain imidazolidine derivatives could inhibit key pathways in cancer cell proliferation, suggesting a multifaceted mechanism of action that warrants further investigation .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-Phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione and its derivatives?
- Methodology :
- Core structure synthesis : Condensation reactions using substituted amines (e.g., pyridinyl- and phenyl-substituted amines) with carbonyl precursors like urea or thiourea derivatives under acidic or basic conditions. For example, anthranilic acid derivatives can serve as starting materials for imidazolidinedione cores .
- Derivatization : Acylation or alkylation reactions at the imidazolidinedione nitrogen atoms. For instance, benzoyl chloride in anhydrous pyridine has been used to introduce acyl groups at the N-position .
- Purification : Column chromatography (silica gel) or recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) .
Q. What spectroscopic and crystallographic techniques are recommended for structural characterization?
- NMR spectroscopy : and NMR to confirm substitution patterns and regiochemistry. Pyridinyl protons typically appear as distinct doublets in aromatic regions (~8.5–7.5 ppm) .
- X-ray crystallography : Critical for resolving stereochemistry and verifying solid-state conformation. For example, Acta Crystallographica reports have resolved similar imidazolidinediones with fluorophenyl groups using single-crystal diffraction .
- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns, especially for derivatives with halogens or heavy atoms .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing novel derivatives?
- Approach :
- Reaction path search : Quantum chemical calculations (e.g., DFT) to identify low-energy intermediates and transition states. ICReDD’s methodology combines computational screening with experimental validation to narrow optimal conditions (e.g., solvent, temperature) .
- Data-driven design : Machine learning models trained on existing reaction databases predict regioselectivity in heterocyclic substitutions, reducing trial-and-error experimentation .
Q. What strategies resolve enantiomeric purity in stereochemically complex derivatives?
- Chiral resolution :
- Chiral HPLC : Use of polysaccharide-based columns (e.g., Chiralpak®) with polar mobile phases to separate enantiomers.
- X-ray crystallography : Absolute configuration determination via anomalous scattering methods, as demonstrated for (5R)-configured imidazolidinediones in PDB entries .
Q. How can metal coordination chemistry enhance the compound’s functionality?
- Metal complexes :
- Design : Pyridinyl nitrogen and carbonyl oxygen atoms serve as potential ligands for transition metals (e.g., Cu(II), Zn(II)). Thiosemicarbazone derivatives of imidazolidinediones have shown stable coordination geometries .
- Characterization : UV-Vis spectroscopy for d-d transitions, EPR for paramagnetic complexes (e.g., Cu(II)), and single-crystal X-ray diffraction to confirm coordination modes .
Q. How should researchers address contradictions between spectroscopic data and computational predictions?
- Validation protocol :
- Cross-technique analysis : Compare NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA software). Discrepancies in shifts >0.5 ppm may indicate incorrect tautomer assignments .
- Dynamic effects : Molecular dynamics simulations to assess conformational flexibility impacting NMR or IR spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
